molecular formula C12H19N3O4S B2728280 5-(Azepan-1-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione CAS No. 893357-65-8

5-(Azepan-1-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione

Cat. No. B2728280
CAS RN: 893357-65-8
M. Wt: 301.36
InChI Key: OMFNJJMGVWNIET-UHFFFAOYSA-N
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Description

The compound “5-(Azepan-1-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “5-(Azepan-1-ylsulfonyl)pyridin-2(1h)-one” have been synthesized and are available for purchase . The synthesis of such compounds often involves reactions with sulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has a sulfonyl group attached to an azepane ring .

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on the specific biological or chemical context in which it is used .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemical compounds with care and use appropriate safety measures .

Future Directions

The future research directions for this compound could involve studying its synthesis, chemical reactions, and potential applications. It could also be interesting to study its interactions with biological systems .

properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-13-9-10(11(16)14(2)12(13)17)20(18,19)15-7-5-3-4-6-8-15/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFNJJMGVWNIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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